molecular formula C18H20N2O3S B1674862 Liranaftate CAS No. 88678-31-3

Liranaftate

Número de catálogo B1674862
Número CAS: 88678-31-3
Peso molecular: 328.4 g/mol
Clave InChI: GTLOCRWOJSGVDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Liranaftate, also known by the trade name Zefnart, is a topical antifungal drug . It is used as a 2% cream to treat tinea pedis (athlete’s foot), tinea corporis (ringworm), and tinea cruris (jock itch) . It was approved for use in Japan in August 2000 .


Synthesis Analysis

Liranaftate is synthesized from 2,6-dichloropyridine and 5,6,7,8-tetrahydro-2-naphthol . A substitution reaction occurs between 6-methoxy-2-methylaminopyridine and 5,6,7,8-tetrahydro-2-naphthyl-sulfuryl chloride, catalyzed by K2CO3, to generate liranaftate . The method has advantages such as mild conditions, simple operation, easy isolation, high yield, and environmental benignity .


Molecular Structure Analysis

The molecular formula of Liranaftate is C18H20N2O2S . The Liranaftate molecule contains a total of 45 bonds, including 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, and 1 ten-membered ring .


Chemical Reactions Analysis

Liranaftate is a thiocarbamate and squalene epoxidase inhibitor with antifungal activity . It is stable if stored as directed and should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .


Physical And Chemical Properties Analysis

Liranaftate has a density of 1.2±0.1 g/cm3, a boiling point of 462.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 95.7±0.3 cm3, and it has a polar surface area of 67 Å2 .

Aplicaciones Científicas De Investigación

1. Treatment of Tinea Pedis and Tinea Corporis & Cruris

  • Summary of Application : Liranaftate is used in the treatment of tinea pedis (athlete’s foot) and tinea corporis & cruris (ringworm of the body and groin). It is applied as a 2% ointment .
  • Methods of Application : In a study, 1,100 patients with tinea pedis and tinea corporis & cruris were divided into two groups. One group was treated with 2% liranaftate ointment, and the other group was treated with 1% bifonazole cream. The treatment time was two weeks for patients with tinea corporis & cruris and four weeks for those with tinea pedis .
  • Results or Outcomes : After the medication, the curative effectiveness rate was 87.65% (482/550) in the group treated with liranaftate, while that was 84.91% (467/550) in the control group. After the average follow-up visits of (15.5±2.4), the curative effectiveness rate 96.55% (531/550) in the liranaftate group, while that was 91.45% (503/550) in the control group .

2. Regulation of Anti-inflammatory and Anti-oxidative Effects

  • Summary of Application : Liranaftate has been found to upregulate the mRNA expressions of skin barrier proteins such as filaggrin, loricrin, and involucrin in an AhR-dependent fashion .
  • Results or Outcomes : The anti-inflammatory effects of liranaftate may partly explain its rapid and potent clinical efficacy against tinea .

3. Inhibition of Fungal Squalene Epoxidase

  • Summary of Application : Liranaftate inhibits fungal squalene epoxidase, an enzyme that plays a key role in the synthesis of sterol which is essential for cell membrane integrity .
  • Results or Outcomes : By preventing ergosterol synthesis and causing accumulation of squalene, Liranaftate increases cell membrane permeability, cell leakage and eventually cell lysis .

4. Treatment of Tinea Pedis and Tinea Corporis & Cruris

  • Summary of Application : Liranaftate is used in the treatment of tinea pedis and tinea corporis & cruris. It is applied as a 2% ointment .
  • Methods of Application : In a study, patients with tinea pedis and tinea corporis & cruris were treated with 2% liranaftate ointment. The treatment time was two weeks for patients with tinea corporis & cruris and four weeks for those with tinea pedis .
  • Results or Outcomes : After the medication, the curative effectiveness rate was 87.65% in the group treated with liranaftate. After the average follow-up visits of (15.5±2.4), the curative effectiveness rate was 96.55% in the liranaftate group .

Safety And Hazards

Liranaftate is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . The incidence rate of adverse reactions for 2% liranaftate ointment was found to be 1.86% .

Direcciones Futuras

Liranaftate has shown excellent fungistatic activity against the conidia of T. rubrum . Its antifungal activity is 8 times as high as that of Tolnaftate . The curative effect of 2% liranaftate ointment is safe and obvious in treating tinea pedis and tinea corporis & cruris, so it is valuable for clinical popularization and application .

Propiedades

IUPAC Name

O-(5,6,7,8-tetrahydronaphthalen-2-yl) N-(6-methoxypyridin-2-yl)-N-methylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-20(16-8-5-9-17(19-16)21-2)18(23)22-15-11-10-13-6-3-4-7-14(13)12-15/h5,8-12H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHPQNGOVQYUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC=C1)OC)C(=S)OC2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046470
Record name Liranaftate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Liranaftate

CAS RN

88678-31-3
Record name Liranaftate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88678-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Liranaftate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088678313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Liranaftate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Liranaftate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIRANAFTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5253IGO5X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5,6,7,8-tetrahydro-2-naphthol (1.48 g, 10 mmol) was dissolved in 10 ml of DMF, after which crushed sodium hydroxide (0.60 g, 15 mmol) was added, then stirred for 10 minutes at room temperature. Next, sodium 6-methoxy-2-methylaminopyridine dithiocarbamate (2.36 g, 10 mmol) was added and the result stirred for 10 minutes. The solution was ice-cooled to 10° C., and dibromomethane (1.74 g, 10 mmol) was added dropwise for 5 minutes, and stirred for 1 hour at room temperature. 100 ml of ethyl acetate were added to the reaction solution to extract, and the organic layer was washed with water. The organic layer was dried with anhydrous magnesium sulfate, then the magnesium sulfate was filtered out. Upon concentrating the filtrate under reduced pressure, an oily residue was obtained. This was purified by column chromatography (hexane:ethyl acetate=20:1), to obtain 1.91 g (yield 58%) of the titled compound in the form of colorless crystals.
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
sodium 6-methoxy-2-methylaminopyridine dithiocarbamate
Quantity
2.36 g
Type
reactant
Reaction Step Three
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Liranaftate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Liranaftate
Reactant of Route 3
Reactant of Route 3
Liranaftate
Reactant of Route 4
Reactant of Route 4
Liranaftate
Reactant of Route 5
Reactant of Route 5
Liranaftate
Reactant of Route 6
Reactant of Route 6
Liranaftate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.